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Abstract

Nitric acid (HNO3) is a powerful and versatile reagent in organic synthesis, primarily utilized for
its dual capabilities as a potent nitrating agent and a strong oxidizing agent. Its reactions are
fundamental to the synthesis of a vast array of organic compounds, from high-energy materials
to essential intermediates in the pharmaceutical and dye industries. This guide provides a
comprehensive overview of the core reaction mechanisms of nitric acid in organic chemistry. It
details the electrophilic aromatic substitution (EAS) pathway for nitrating arenes, the formation
of nitrate esters from alcohols, the radical-mediated nitration of alkanes and alkenes, and the
complex mechanisms of oxidation. This document includes quantitative data on reaction rates
and regioselectivity, detailed experimental protocols for key transformations, and mechanistic
diagrams to facilitate a deeper understanding of these critical processes.

Electrophilic Aromatic Nitration

The most prominent reaction involving nitric acid in organic chemistry is the nitration of
aromatic compounds. This electrophilic aromatic substitution (EAS) reaction introduces a nitro
group (-NO2) onto an aromatic ring, a critical step in the synthesis of many chemical
intermediates, such as anilines.[1][2]
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Mechanism: Generation of the Electrophile

The key electrophile in aromatic nitration is the highly reactive nitronium ion (NO2%).[3] It is
typically generated in situ by reacting concentrated nitric acid with a stronger acid, most
commonly concentrated sulfuric acid (H2S0a4).[1][3] Sulfuric acid protonates the hydroxyl group
of nitric acid, which then loses a molecule of water to form the linear nitronium ion.[1][4]

Caption: Generation of the nitronium ion electrophile.

Mechanism: Electrophilic Aromatic Substitution (EAS)

The EAS mechanism for nitration proceeds in two main steps:

» Attack of the Electrophile: The 1t-electron system of the aromatic ring acts as a nucleophile,
attacking the electrophilic nitronium ion. This step is the rate-determining step as it
temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation
intermediate known as an arenium ion or sigma complex.[3]

» Deprotonation: A weak base, such as water or the bisulfate ion (HSO4~), removes a proton
from the carbon atom bearing the nitro group.[3] This restores the aromaticity of the ring,
yielding the nitroaromatic product.[4]
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Caption: The two-step mechanism of electrophilic aromatic nitration.

Regioselectivity and Quantitative Data

Substituents already present on the aromatic ring influence both the rate of reaction and the
position of the incoming nitro group (regioselectivity).[5]
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e Activating Groups (e.g., -CHs, -OH, -NHCOCHSs) donate electron density to the ring,

stabilizing the arenium ion intermediate and increasing the reaction rate compared to

benzene. They direct the incoming electrophile to the ortho and para positions.[6]

o Deactivating Groups (e.g., -NOz, -CN, -COzR) withdraw electron density from the ring,

destabilizing the intermediate and slowing the reaction. They primarily direct the incoming

electrophile to the meta position.[1][6] Halogens are an exception, being deactivating yet

ortho, para-directing.[5]

The following table summarizes quantitative data on the relative rates and isomer distributions

for the nitration of several monosubstituted benzenes.

Relative
. Rate (vs.
Compound Substituent Ortho (%) Meta (%) Para (%)
Benzene =
1)
Toluene -CHs 23 58.5 4.5 37.0
tert-
-C(CHs)3 15 16 8 75
Butylbenzene
Chlorobenze
-Cl 0.03 30 1 69
ne
Ethyl
-CO:zEt 0.003 22 73 5
Benzoate
Nitrobenzene  -NO: 6 x 108 6 93 1

Data compiled from references[7],[8], and[2].

Nitration of Alcohols: Formation of Nitrate Esters

The reaction of nitric acid with alcohols does not typically result in C-NO2 bond formation.

Instead, it leads to the formation of nitrate esters (R-ONO2), a process sometimes incorrectly

referred to as nitration.[2] The synthesis of nitroglycerin is a classic example.[9] The

mechanism involves the protonation of nitric acid by a stronger acid (like H2SOa4) to form the

nitronium ion, which is then attacked by the nucleophilic oxygen of the alcohol.[9][10]
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Caption: Mechanism for the formation of a nitrate ester from an alcohol.

Nitration of Alkenes and Alkanes
Nitration of Alkenes

The direct nitration of alkenes is less common than aromatic nitration and can proceed through
different mechanisms, often involving radical species. One pathway involves the addition of a
nitro group and another species (like a halogen or another nitro group) across the double bond.
For instance, radical halo-nitration can occur via the addition of nitrogen dioxide (formed from
nitric acid) to the alkene, followed by trapping of the resulting radical by a halogen.[11]

Nitration of Alkanes

Nitration of alkanes requires harsh conditions, typically occurring in the vapor phase at high
temperatures (e.g., ~425 °C) with nitric acid.[12] The reaction proceeds through a free-radical
mechanism that is not fully understood.[12] This process generally results in a mixture of
nitroalkanes and cleavage products, limiting its synthetic utility for complex molecules. For
example, the nitration of propane yields 1-nitropropane, 2-nitropropane, nitroethane, and
nitromethane.[12]
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Nitric Acid as an Oxidizing Agent

Concentrated nitric acid is a powerful oxidizing agent, capable of oxidizing various organic
functional groups. The reaction often produces nitrogen oxides (NOx) as byproducts.

Oxidation of Alcohols and Aldehydes

Primary alcohols can be oxidized by nitric acid to carboxylic acids. The mechanism is believed
to involve either the formation of a nitrate ester intermediate followed by elimination to an
aldehyde, or direct hydride abstraction to form the aldehyde. The aldehyde is then further
oxidized to the carboxylic acid.[13]

Oxidation of Cycloalkanes: Adipic Acid Synthesis

A significant industrial application of nitric acid's oxidizing power is the production of adipic
acid from a mixture of cyclohexanol and cyclohexanone.[14] This ring-opening oxidation is a
complex, multi-step process that breaks C-C bonds to form the linear dicarboxylic acid, a key
monomer in the production of nylon.[15]
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Caption: Simplified workflow for the oxidation of cyclohexanol to adipic acid.

Experimental Protocols

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong
oxidizing agents. All manipulations must be performed in a certified fume hood with appropriate
personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant
gloves.

Protocol: Nitration of Benzene to Nitrobenzene[16]

e Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, carefully and slowly add 25
mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid. Cool the flask in an
ice-water bath to manage the exothermic mixing.

o Reaction Setup: Place a thermometer in the acid mixture.

» Addition of Benzene: While shaking or stirring the flask, add 17.5 mL of benzene dropwise.
The rate of addition should be controlled to ensure the reaction temperature does not exceed
55 °C. Use the ice bath as needed for cooling.

o Heating: After the addition is complete, fit a condenser to the flask and heat the mixture to 60
°C for 40-45 minutes with intermittent shaking.

o Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of cold
water in a beaker.

o Separation: Transfer the mixture to a separatory funnel. The lower layer is the aqueous acid,
and the upper layer is the crude nitrobenzene product. Separate the layers.

e Washing: Wash the organic layer sequentially with water (2x), 50 mL of aqueous sodium
bicarbonate solution (to neutralize residual acid), and a final portion of water.

e Drying and Purification: Dry the nitrobenzene layer with anhydrous calcium chloride. The
final product can be purified by simple distillation, collecting the fraction at 206-211 °C.

Protocol: Oxidation of Cyclohexanol to Adipic Acid[17]
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» Preparation: Half-fill a 100 cm? beaker with water and heat it to 80-90 °C to serve as a water
bath.

e Reaction Setup: In a fume hood, add 1 cm3 of 5 M nitric acid to a test tube and place it in
the hot water bath.

o Addition of Substrate: Carefully add six drops of cyclohexanol to the hot nitric acid in the
test tube. Brown fumes (NOXx) will be observed.

¢ Reaction Time: Leave the test tube in the water bath for 10 minutes.

o Crystallization: Remove the test tube and allow it to cool to room temperature. Then, place it
in an ice bath to induce crystallization of the adipic acid product.

« |solation: Filter the crystals using suction filtration, wash them with a small amount of cold
deionized water (approx. 2 cm?3), and allow them to dry.

o Characterization: The identity and purity of the product can be confirmed by measuring its
melting point (literature value: 152 °C).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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